molecular formula C19H15F3N4O3.C7H8O3S.H2O B1139733 Tosufloxacin tosilate CAS No. 107097-79-0

Tosufloxacin tosilate

カタログ番号 B1139733
CAS番号: 107097-79-0
分子量: 594.57
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tosufloxacin tosilate, identified as a new pyrrolidinyl carboxylic acid derivative, exhibits a broad antibacterial spectrum. It was developed in the late 20th century and has since been used for treating a variety of infections due to its effectiveness against a wide range of bacteria (Sawada et al., 2012).

Synthesis Analysis

The synthesis process of Tosufloxacin p-tosylate involves multiple steps, starting from ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. It includes condensation with triethyl orthoformate, displacement with 2,4-difluoroaniline, cyclization, condensation with 3-aminopyrrolidine, hydrolysis, and finally, tosylate formation, achieving an overall yield of 72.6% (L. Ming, 2003).

Molecular Structure Analysis

Quantum chemical calculations on Tosufloxacin boron complexes indicate the significant potential for anticancer drug development. These studies offer insights into structural properties, IR and NMR spectrum, and biological activities through quantum chemical descriptors and molecular docking analyses, emphasizing the complex's structural and spectral characteristics (Sayın & Karakaş, 2017).

Chemical Reactions and Properties

Studies on Tosufloxacin tosilate's interaction with bovine serum albumin (BSA) through multi-spectroscopic methods reveal insights into its chemical behavior. These interactions, characterized by fluorescence quenching, provide details on binding mechanisms, thermodynamic parameters, and conformational changes in BSA, highlighting the electrostatic interactions as the primary binding force (Deng & Liu, 2012).

Physical Properties Analysis

The formation of Tosufloxacin tosylate/hydroxypropyl-β-cyclodextrin inclusion complexes using the solution-enhanced dispersion with supercritical CO2 (SEDS) method significantly improves the solubility and dissolution rates of Tosufloxacin tosylate. This study provides detailed characterization and optimization of the process parameters, demonstrating enhanced physicochemical properties for the drug (Sun et al., 2019).

Chemical Properties Analysis

In vitro activity studies compare Tosufloxacin tosilate with other fluoroquinolones, establishing its efficacy against a wide range of bacterial species. Tosufloxacin shows high activity against Enterobacteriaceae, Acinetobacter spp., Xanthomonas maltophilia, Pseudomonas spp., and various Gram-positive bacteria, highlighting its potent antibacterial properties and broad spectrum of action (King et al., 1991).

科学的研究の応用

Summary of the Application

This research investigates the effects of administering TFLX during the developmental period of mice. The study focuses on changes in body weight, behavioral effects, and microbiota composition .

Methods of Application or Experimental Procedures

TFLX was administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period (4–6 weeks of age) or adulthood (8–10 weeks of age). Body weights of the mice were measured weekly to monitor growth rate. Behavioral tests were conducted on 11–12-week-old mice to examine the neurobehavioral effects of the treatment. To examine the effects of the treatment on microbiota, fecal samples were collected from the rectum of mice dissected at 12 weeks of age, and 16s rRNA analysis was conducted .

Results or Outcomes

The results showed increased body weights after TFLX administration, without any long-term effects. Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation. Gut microbiota analysis revealed significant differences in bacterial composition. These findings indicated that TFLX administration during the developmental period affects mice growth rate, neurobehavior, and gut microbiota structure .

2. Spectroscopic Analysis and Dissolution Properties Study of Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures

The inclusion complex was prepared using solution-enhanced dispersion with supercritical CO2 (SEDS). The effects of operating pressure, temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed. The prepared inclusion complex was characterized using various spectroscopic and analytical techniques .

Results or Outcomes

The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water. The study concluded that the TFLX/HP-β-CD inclusion complex prepared by manipulating SEDS process conditions could significantly improve the dissolution and solubility of the water-insoluble TFLX .

3. Comparison of Preparation Methods on Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures: The effects of different preparation methods on the inclusion complex were investigated using various analytical techniques .

Results or Outcomes: The study provided insights into the optimal preparation methods for the TFLX/HP-β-CD inclusion complex .

4. Spectroscopic Analysis and Dissolution Properties Study of Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures

The inclusion complex was prepared using solution-enhanced dispersion with supercritical CO2 (SEDS). The effects of operating pressure, temperature, drug concentration, and solution flow rate on the particle size and morphology of the inclusion complex were analyzed. The prepared inclusion complex was characterized using various spectroscopic and analytical techniques .

Results or Outcomes

The solubility of the inclusion complex (489.87 μg/mL) was significantly higher than that of TFLX, and the dissolution rate of TFLX increased from the initial 13.99 to 61.04% in ultrapure water. The study concluded that the TFLX/HP-β-CD inclusion complex prepared by manipulating SEDS process conditions could significantly improve the dissolution and solubility of the water-insoluble TFLX .

5. Comparison of Preparation Methods on Tosufloxacin Tosylate/Hydroxypropyl-β-Cyclodextrin Inclusion Complex

Methods of Application or Experimental Procedures: The effects of different preparation methods on the inclusion complex were investigated using various analytical techniques .

Results or Outcomes: The study provided insights into the optimal preparation methods for the TFLX/HP-β-CD inclusion complex .

Safety And Hazards

Tosufloxacin has a controversial safety profile in relation to other fluoroquinolones. It is associated with severe thrombocytopenia and nephritis, and hepatotoxicity . Precautions should be revised in the package insert .

将来の方向性

Studies on the effects of its early-stage administration are limited . Therefore, future research could focus on analyzing the later effects of its developmental administration by monitoring growth rate, neurobehavior, and gut microbiota in mice .

特性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosufloxacin tosilate

CAS RN

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。